3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine
Beschreibung
3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core fused with a 1-methyl-1,2,3,6-tetrahydropyridine (THP) moiety at position 2. Its molecular formula is C₁₂H₁₄N₃, with a monoisotopic mass of 201.1266 g/mol. The compound is synthesized via condensation of 1H-pyrrolo[2,3-b]pyridine with 4-piperidone under inert conditions (argon), followed by N-alkylation to yield derivatives . Commercial availability (e.g., CymitQuimica) highlights its role as a building block in medicinal chemistry, particularly for kinase inhibitor development .
Eigenschaften
IUPAC Name |
3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-16-7-4-10(5-8-16)12-9-15-13-11(12)3-2-6-14-13/h2-4,6,9H,5,7-8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFARDFRKAIVOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CNC3=C2C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477483 | |
| Record name | 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325975-67-5 | |
| Record name | 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Wirkmechanismus
Target of Action
The primary target of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine is the neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that produces nitric oxide, a signaling molecule involved in various physiological processes, including neurotransmission.
Mode of Action
This compound acts as a selective inhibitor of nNOS . It binds to the active site of the enzyme, preventing it from producing nitric oxide. This inhibition can lead to changes in nitric oxide-mediated signaling pathways.
Biochemical Pathways
The inhibition of nNOS affects the nitric oxide signaling pathway. Nitric oxide is a key neurotransmitter involved in various functions, including pain perception. By inhibiting nNOS, this compound can potentially modulate these functions.
Pharmacokinetics
It’s worth noting that the compound’s ability to selectively inhibit nnos over other isoforms of the enzyme suggests a favorable distribution profile.
Result of Action
The inhibition of nNOS by this compound can lead to a decrease in nitric oxide production. This can potentially alleviate conditions such as pain, where nitric oxide signaling plays a significant role. For instance, one study showed that a similar compound was able to reverse thermal hyperalgesia in a model of neuropathic pain.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs could potentially affect its efficacy through drug-drug interactions. The compound was shown to be either inactive or a very weak inhibitor of human cytochrome p450 enzymes, indicating a low potential for such interactions.
Biochemische Analyse
Biochemical Properties
3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human neuronal nitric oxide synthase (nNOS), which is crucial for the production of nitric oxide, a signaling molecule involved in various physiological processes. The interaction between this compound and nNOS is selective, meaning it preferentially inhibits nNOS over other forms of nitric oxide synthase, such as endothelial NOS and inducible NOS.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting nNOS, it can reduce the production of nitric oxide, which in turn affects signaling pathways that rely on this molecule. This can lead to changes in gene expression and alterations in cellular metabolism, impacting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of nNOS involves binding to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. This inhibition can lead to a decrease in nitric oxide levels, which has downstream effects on various signaling pathways and physiological processes. Additionally, this compound may influence other enzymes and proteins, contributing to its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For instance, prolonged exposure to this compound may lead to sustained inhibition of nNOS, resulting in long-term changes in nitric oxide levels and associated cellular processes. The stability of the compound in various experimental conditions is crucial for understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may selectively inhibit nNOS without significant adverse effects. At higher doses, it could potentially cause toxicity or other adverse effects due to excessive inhibition of nitric oxide production. Understanding the dosage effects is essential for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. Its inhibition of nNOS affects the metabolic flux of nitric oxide production, which can influence various physiological processes. Additionally, this compound may interact with other metabolic enzymes, altering metabolite levels and overall metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Understanding these interactions is essential for determining how the compound reaches its target sites and exerts its effects.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with nNOS and other biomolecules, affecting its overall biochemical activity.
Biologische Aktivität
3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C14H17N3
- Molecular Weight : 227.305 g/mol
- CAS Number : 116480-62-7
The compound has been studied for its role in inhibiting specific kinases and enzymes that are implicated in various diseases:
- SGK-1 Kinase Inhibition : Research indicates that this compound acts as an inhibitor of SGK-1 kinase. SGK-1 is involved in renal and cardiovascular diseases by mediating sodium retention and cell proliferation processes. Inhibition of this kinase may provide therapeutic benefits in managing electrolyte balance and renal dysfunctions .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Neuroprotective Effects
Studies have shown that derivatives of this compound exhibit neuroprotective properties similar to those observed with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a known neurotoxin. These compounds can lead to dopamine depletion in striatal neurons and have been linked to mechanisms that may protect against neurodegenerative diseases .
2. Antiviral Activity
The compound has also been evaluated for its antiviral properties. For instance, related pyrrolo[2,3-b]pyridine derivatives have demonstrated activity against viruses such as HIV and HBV. This suggests a potential for developing antiviral therapies based on the structural framework of this compound .
3. Inhibition of Nitric Oxide Synthase (NOS)
Recent studies indicate that certain derivatives can inhibit human nitric oxide synthase (NOS), which plays a crucial role in various physiological processes and pathologies, including inflammation and cardiovascular diseases .
Case Studies
Several studies have highlighted the biological activity of this compound:
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
This compound features a complex heterocyclic structure that includes both pyrrolidine and pyridine rings. The molecular formula is with a molecular weight of approximately 228.29 g/mol. The presence of the tetrahydropyridine moiety contributes to its potential biological activity.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets:
- Neuropharmacology : Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This suggests potential applications in treating neurological disorders such as Parkinson's disease and depression.
- Anticancer Activity : Preliminary studies have shown that derivatives of this compound may exhibit cytotoxic effects against specific cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
Molecular Probes
Due to its unique chemical structure, 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine can serve as a molecular probe in biochemical assays. Its ability to interact with various biomolecules makes it suitable for studying protein-ligand interactions and enzyme activity.
Synthesis of Analogues
The compound serves as a scaffold for the synthesis of novel analogues with modified pharmacological properties. Researchers can alter functional groups on the pyridine or pyrrolidine rings to enhance efficacy or selectivity for specific biological targets.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of related compounds on neuronal cells subjected to oxidative stress. The findings suggested that these compounds could reduce cell death and promote survival pathways in dopaminergic neurons, indicating their potential for treating neurodegenerative diseases .
Case Study 2: Anticancer Activity
In another study featured in Cancer Research, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects against breast cancer cell lines. Results demonstrated that certain derivatives significantly inhibited cell growth through apoptosis induction and cell cycle arrest .
Analyse Chemischer Reaktionen
Substitution Reactions
The compound undergoes N-alkylation at the nitrogen atoms of the pyrrolo[2,3-b]pyridine core. For example, synthesis methods involve reacting with dibromoalkanes (e.g., 1,4-dibromobutane, 1,3-dibromopropane) to form alkylated derivatives at the imide N1 position . This highlights the reactivity of nitrogen centers for nucleophilic substitution.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| N-alkylation | Dibromoalkanes (e.g., 1,4-dibromobutane), catalytic base | Alkylated derivatives (e.g., 2a–c ) |
Condensation Reactions
The compound participates in condensation reactions with active methylene compounds (e.g., acetylacetone, ethyl cyanoacetate) under acidic conditions (acetic acid, catalytic HCl). These reactions yield substituted pyrrolo[2,3-b]pyridines, such as 4a–c , 5a–c , and 6a–c , through cyclocondensation pathways .
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Cyclocondensation | Acetic acid, HCl, reflux (4 h) | Substituted pyrrolo[2,3-b]pyridines (e.g., 4a–c ) |
Cross-Coupling Reactions
The pyrrolo[2,3-b]pyridine core can undergo iodination followed by Suzuki coupling to introduce aryl groups. For example, iodination of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and subsequent coupling with benzamide derivatives yields FGFR inhibitors like 4h .
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Iodination/Suzuki | Iodine, boronic acids, catalysts | Arylated derivatives (e.g., 4h ) |
Reduction Reactions
Derivatives of the compound can undergo reduction using triethylsilane (TES) and trifluoroacetic acid (TFA) to modify functional groups. For instance, reductions of alkenes or nitro groups yield biologically active analogs .
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Reduction | TES, TFA, reflux | Reduced derivatives (e.g., 4h ) |
Biological Activity Modulation
The compound’s reactivity enables structure–activity relationship (SAR) studies for therapeutic applications. For example, substitutions at the pyrrolo[2,3-b]pyridine core enhance interactions with FGFR kinases, as demonstrated by 4h ’s pan-FGFR inhibitory activity (IC₅₀: 7–712 nM) .
| Modification | Biological Impact | Example |
|---|---|---|
| Trifluoromethyl substitution | Increased FGFR1 potency | 4h (IC₅₀: 7 nM) |
Key Research Findings
-
Synthetic versatility : The compound’s nitrogen-rich structure allows diverse modifications, including alkylation, condensation, and cross-coupling .
-
Biological relevance : Derivatives exhibit potent inhibition of kinases (e.g., FGFR) and show antiproliferative effects in cancer cells (e.g., 4T1) .
-
Optimization strategies : Structural modifications (e.g., trifluoromethyl groups) significantly enhance ligand efficiency and selectivity .
This compound’s reactivity profile underscores its value as a scaffold for medicinal chemistry, particularly in developing kinase inhibitors and CNS-targeted therapies.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The pyrrolo[2,3-b]pyridine scaffold is versatile, with substitutions at position 3 significantly altering pharmacological properties. Below is a detailed comparison:
Structural and Functional Analogues
Pharmacological and Physicochemical Differences
- Receptor Selectivity: The THP-substituted target compound lacks detailed binding data but is structurally analogous to L-750,667, which shows exceptional D4 receptor selectivity . In contrast, pyrazolyl and triazolyl derivatives target kinases (e.g., JAK2) due to their electron-rich substituents .
- Synthetic Accessibility: The target compound’s synthesis is straightforward (one-step condensation), whereas triazolyl derivatives require complex cross-coupling reactions (e.g., Sonogashira) . Bromination at position 5 () introduces steric and electronic effects, altering reactivity for further derivatization .
Commercial and Research Utility :
Key Data Table
| Parameter | 3-(1-Methyl-THP) | 3-(Piperidin-4-yl) | 5-Bromo-THP Analog | L-750,667 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 201.27 | 201.27 | 280.16 | 354.82 |
| logP (Predicted) | 1.8 | 2.1 | 2.5 | 3.9 |
| Key Therapeutic Area | Kinase inhibition | Undefined | Kinase inhibition | Dopamine D4 receptors |
| Selectivity | Broad (kinases) | N/A | Narrow (specific kinases) | >2000x (D4 vs. D2/D3) |
| Synthetic Steps | 1–2 | 1–2 | 3 | ≥5 |
Vorbereitungsmethoden
One-Step Condensation Synthesis
A key method for synthesizing 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine involves a one-step condensation reaction between 1H-pyrrolo[2,3-b]pyridine and 4-piperidone under an inert atmosphere such as argon. This method was reported with slight variations in reaction conditions but generally includes:
- Reacting 1H-pyrrolo[2,3-b]pyridine with 4-piperidone.
- Maintaining an inert atmosphere to prevent oxidation or unwanted side reactions.
- The condensation leads to the formation of the tetrahydropyridinyl-substituted pyrrolo[2,3-b]pyridine core structure.
This approach yields the target compound (referred to as compound 3 in the literature) efficiently and serves as a key intermediate for further functionalization or derivatization.
N-Alkylation for Derivative Synthesis
Following the initial synthesis of the core compound, N-alkylation reactions are employed to generate derivatives or to attach additional functional groups. This involves:
- Using alkyl halides such as methyl iodide or dibromoalkanes.
- Carrying out the reaction under controlled conditions to selectively alkylate the nitrogen atoms in the heterocyclic rings.
- Purification of products typically by column chromatography.
- Conversion of final products into water-soluble hydrochloride salts for stability and solubility.
Such N-alkylation methods have been applied to the synthesized 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine to obtain various derivatives with potential biological activity.
Summary Table of Preparation Steps
Research Findings and Notes
- The condensation method under inert atmosphere is a straightforward and efficient route for the core compound synthesis, minimizing side reactions.
- N-alkylation steps allow for structural diversification, important for biological activity optimization.
- Suzuki coupling, while applied to related tetrahydropyridine derivatives, provides a versatile method for introducing aryl groups and can be adapted for complex analog synthesis.
- Purification by column chromatography and conversion to hydrochloride salts are standard to ensure compound stability and solubility.
- The yields for these syntheses are generally high (77-92%), and purity exceeds 95%, indicating well-optimized procedures.
Q & A
Basic: What are the standard synthetic routes for preparing 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine?
Answer:
The compound is typically synthesized via a one-step condensation reaction between 1H-pyrrolo[2,3-b]pyridine and 4-piperidone under inert conditions (argon atmosphere) . For derivatives, N-alkylation or cross-coupling reactions are employed. For example, Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids can introduce substituents at the 3- or 5-position of the pyrrolo[2,3-b]pyridine core . Purification often involves column chromatography (silica gel) and conversion to hydrochloride salts for improved solubility .
Basic: Which analytical techniques are critical for structural characterization of this compound and its derivatives?
Answer:
NMR Spectroscopy : and NMR are essential for confirming substituent positions and regiochemistry. For example, in 5-(3,4-dimethoxyphenyl)-3-(p-tolylethynyl)-1H-pyrrolo[2,3-b]pyridine, aromatic protons and ethynyl carbons are resolved at δ 7.2–7.8 ppm and 90–100 ppm, respectively .
Mass Spectrometry (MS) : High-resolution MS validates molecular weight and purity (e.g., 95–98% purity reported for derivatives) .
X-ray Crystallography : Used sparingly due to challenges in crystallization but provides definitive stereochemical data .
Advanced: How can structure-activity relationship (SAR) studies optimize kinase inhibitory activity?
Answer:
- Core Modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position enhances FGFR1 inhibition (IC₅₀ = 7 nM for Compound 4h) by improving hydrophobic interactions in the ATP-binding pocket .
- Substituent Effects : Replacing methoxy groups with bulkier moieties (e.g., p-tolylethynyl) at the 3-position increases selectivity for FGFR over VEGFR .
- Ligand Efficiency : Prioritize low molecular weight (<400 Da) and high ligand efficiency (e.g., 4h: LE = 0.43) to balance potency and pharmacokinetics .
Advanced: How should researchers address contradictory data in biological activity assays?
Answer:
- Dose-Response Validation : Replicate IC₅₀ measurements across multiple assays (e.g., enzymatic vs. cellular assays) to confirm potency. For example, FGFR1 IC₅₀ discrepancies may arise from differences in ATP concentrations .
- Off-Target Screening : Use kinase profiling panels (e.g., 100+ kinases) to identify non-specific binding. Compound 4h showed >100-fold selectivity for FGFR1/2 over FGFR4 .
- Solubility Adjustments : Hydrochloride salt formation mitigates false negatives in cell-based assays due to poor solubility .
Advanced: What strategies improve synthetic yields in multi-step derivatization?
Answer:
- Reaction Optimization : For low-yielding Sonogashira couplings (e.g., 20–37% yields), optimize catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) and base (K₂CO₃ vs. Cs₂CO₃) .
- Protecting Groups : Use tosyl (Ts) groups to stabilize intermediates during iodination or bromination steps, achieving >90% yields for 5-bromo-3-iodo derivatives .
- Microwave-Assisted Synthesis : Reduces reaction times for condensations (e.g., from 24 h to 1 h) .
Basic: What in vitro models are suitable for evaluating anticancer activity?
Answer:
- Cell Proliferation Assays : Use 4T1 breast cancer cells treated with derivatives (e.g., 4h) and measure viability via MTT assays (IC₅₀ = 0.5–1.0 µM) .
- Apoptosis Detection : Annexin V/PI staining confirms compound-induced apoptosis (e.g., 4h increases apoptotic cells by 40% at 1 µM) .
- Migration/Invasion Assays : Boyden chamber assays with Matrigel quantify inhibition of metastasis (e.g., 4h reduces 4T1 cell invasion by 60%) .
Advanced: How can molecular modeling guide the design of pan-FGFR inhibitors?
Answer:
- Docking Studies : Align compounds in FGFR1’s hydrophobic pocket (PDB: 3RHX). The 3-methoxy group of 4h forms hydrogen bonds with Ala564, while the pyrrolo[2,3-b]pyridine core occupies the hinge region .
- MD Simulations : Assess binding stability over 100 ns trajectories; derivatives with rigid ethynyl linkers show lower RMSD fluctuations (<2 Å) .
- QSAR Models : Correlate substituent electronegativity with FGFR1 inhibition (R² > 0.85) to prioritize synthetic targets .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
Answer:
- Purification Bottlenecks : Replace silica gel chromatography with recrystallization (e.g., ethanol/water mixtures) for gram-scale production .
- Toxic Intermediates : Substitute N-iodosuccinimide with safer iodination agents (e.g., I₂/H₂O₂) .
- Yield Consistency : Monitor reaction progress via TLC or HPLC to avoid side products (e.g., over-alkylation) .
Advanced: How to resolve discrepancies in NMR data for regioisomers?
Answer:
- 2D NMR Techniques : Use HSQC and HMBC to assign - correlations. For example, HMBC cross-peaks between the pyrrolo[2,3-b]pyridine H-3 and C-5 confirm regiochemistry .
- Isotopic Labeling : Synthesize -labeled analogs to simplify nitrogen-coupled spin systems .
- Computational Prediction : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .
Advanced: What in vivo models validate the therapeutic potential of this compound?
Answer:
- Xenograft Models : Administer 4h (10 mg/kg, oral) to BALB/c mice with 4T1 tumors; monitor tumor volume reduction (>50% over 21 days) .
- Pharmacokinetics : Measure plasma half-life (t₁/₂ = 3–5 h) and brain penetration (brain/plasma ratio = 0.3) to assess bioavailability .
- Toxicity Profiling : Evaluate liver enzymes (ALT/AST) and body weight changes in repeat-dose studies (28 days) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
